1-Chloro-2-(chlorodifluoromethyl)benzene
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Overview
Description
1-Chloro-2-(chlorodifluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where the benzene ring is substituted with a chlorodifluoromethyl group and a chlorine atom. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 2-(chlorodifluoromethyl)benzene. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoromethylbenzene derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds .
Scientific Research Applications
1-Chloro-2-(chlorodifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chlorodifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems or industrial processes. The pathways involved in these reactions depend on the specific conditions and the presence of catalysts .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-2-(chloromethyl)benzene
- 1-Chloro-2,2-difluoromethylbenzene
Uniqueness
1-Chloro-2-(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and chlorodifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGQDPUGIJTUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212132 |
Source
|
Record name | Benzene, chloro(chlorodifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62927-58-6 |
Source
|
Record name | Benzene, chloro(chlorodifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chloro(chlorodifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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